![molecular formula C22H27ClN2O4S B2802942 Diltiazem-d6 hydrochloride CAS No. 1309283-34-8](/img/structure/B2802942.png)
Diltiazem-d6 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diltiazem is an oral and parenteral non-dihydropyridine calcium channel blocker . It is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . FDA-approved indications include atrial arrhythmia, hypertension, paroxysmal supraventricular tachycardia, and chronic stable angina .
Synthesis Analysis
A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride tablets was developed . The impurities were separated on the Zorbax RX C8 column with mobile phase-A consisting of a mixture of 0.05 M sodium dihydrogen phosphate monohydrate buffer pH 3.0 and methanol in the ratio 800:200v/v and mobile phase-B consisting of acetonitrile .Molecular Structure Analysis
The molecular formula of Diltiazem is C22H26N2O4S . The average mass is 414.518 Da and the monoisotopic mass is 414.161316 Da .Chemical Reactions Analysis
A novel gradient, high-sensitive and specific stability-indicating reverse-phase HPLC method was developed and validated for quantitative purpose of known, unknown and degradant impurities profiling for diltiazem hydrochloride tablets .Physical And Chemical Properties Analysis
Diltiazem is a drug used as a calcium channel blocker in the treatment of cardiovascular disorders . Because of the poor aqueous solubility of the drug, its hydrochloride salt has been marketed .Wissenschaftliche Forschungsanwendungen
Treatment of Anal Fissures
Diltiazem hydrochloride has been used in the treatment of chronic anal fissure (CAF). It works by reducing the spasm of the anal sphincter. Diltiazem hydrochloride gels were prepared using FDA recommended polymers for topical application in CAF .
Formulation of Gels
In a study, diltiazem hydrochloride gels were prepared using different polymers like hydroxypropylmethyl cellulose (HPMC), methylcellulose (MC), and polyethylene oxide (PEO) for topical application . The concentration of the polymer significantly increased the consistency of the gels .
Development of Pluronic Lecithin Organogel (PLO)
A pluronic lecithin organogel (PLO) of diltiazem hydrochloride was developed for the effective treatment of hypertension . The PLO was developed by taking different ratios of organic phase to aqueous phase with varying concentration of soya lecithin in the organic phase and pluronic in the aqueous phase .
Permeation Study
The effect of different solvents/penetration enhancers on the permeation of Diltiazem across the dorsal skin of rat was studied. Among all, the formulation containing isopropyl myristate (IPM) exhibited the highest flux .
Histopathology
The histopathology section of treated skin sample illustrated that lipid bilayer disruption was the mechanism for the Diltiazem permeation .
Assay Quantification
Diltiazem hydrochloride and its degradation impurity F were assayed by high-performance thin-layer chromatography (HPTLC) .
Safety And Hazards
Diltiazem may be harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation . It may cause damage to organs (cardiovascular system), cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children .
Zukünftige Richtungen
Diltiazem is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . It is used clinically for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, atrial flutter . Future research may focus on expanding its uses and improving its formulation.
Eigenschaften
IUPAC Name |
[(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3,3D3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-VEOFFBAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)C([2H])([2H])[2H].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diltiazem-d6 hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.